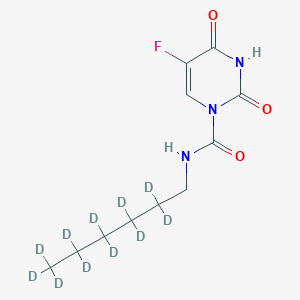![molecular formula C30H30N12O3 B13857807 4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, ethoxy, and azo groups
Preparation Methods
The synthesis of 4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinyl and pyrimidine intermediates, followed by the introduction of the azo groups through diazotization and coupling reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The azo groups can undergo reduction to form amines, which can then interact with biological molecules through hydrogen bonding and other interactions. The pyridazinyl and pyrimidine moieties contribute to the compound’s ability to bind to specific sites on proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
- 4-Amino-6-oxoheptanoic acid
- 2-Amino-6-chloropyridine-4-carboxylic acid
- 6-Amino-4-chloro-meta-toluenesulfonic acid
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C30H30N12O3 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2Z)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide |
InChI |
InChI=1S/C30H30N12O3/c1-4-45-30-27(42-36-21-11-7-19(8-12-21)26-17(3)14-24(44)39-41-26)28(32)33-29(34-30)22(15-31)37-35-20-9-5-18(6-10-20)25-16(2)13-23(43)38-40-25/h5-12,16-17,35H,4,13-14H2,1-3H3,(H,38,43)(H,39,44)(H2,32,33,34)/b37-22-,42-36?/t16-,17-/m1/s1 |
InChI Key |
KVKNYIOTKLQRSP-UNEHIEDNSA-N |
Isomeric SMILES |
CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)C[C@H]3C)N)/C(=N\NC4=CC=C(C=C4)C5=NNC(=O)C[C@H]5C)/C#N |
Canonical SMILES |
CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)CC3C)N)C(=NNC4=CC=C(C=C4)C5=NNC(=O)CC5C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B13857727.png)
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)

![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)

![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)



![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
